molecular formula C20H19N3O4S B137229 1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone CAS No. 303776-83-2

1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone

Cat. No. B137229
M. Wt: 397.4 g/mol
InChI Key: XJFKLYPIDFWSLY-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone involves a straightforward condensation process. Specifically, the synthesis of a series of 2-(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)quinazolin-4(3H)-ones, which are structurally similar, was achieved by condensing 4-hydroxy-1,2-benzothiazine-1,1-dioxides with anthranilamide. This was followed by a high-throughput cyclization of the resulting N-[2-(aminocarbonyl)phenyl]-4-hydroxy-1,2-benzothiazine-3-carboxamide-1,1-dioxides to form the final compounds .

Molecular Structure Analysis

The molecular structure of compounds in this class can be complex, as evidenced by the X-ray analysis of a related compound, 9,11-di-tert-butyl-2,4,6-trimethyl-7H-quinolino[4,5-bc][1,5]benzoxazepine. This compound was synthesized through the reaction of 3,5-di-tert-butyl-1,2-benzoquinone with 5-amino-4-chloroquinolines, leading to derivatives of a new fused heterocyclic system, substituted quinolino[4,5-bc][1,5]benzoxazepines . Although not the exact compound , this provides insight into the complexity and potential for structural diversity within this family of molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their reactivity. For instance, the reaction of 3,5-di-tert-butyl-1,2-benzoquinone with various anilines and amino-substituted heterocycles leads to the formation of sterically hindered N-aryl-(hetaryl)-o-aminophenols. Additionally, di-tert-butyl-substituted phenoxazines can be obtained through thermal cyclization of intermediately formed quinone imines . These reactions demonstrate the potential for diverse chemical transformations within this class of compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone are not detailed in the provided papers, the preliminary biological activity evaluation of related compounds against Gram-positive and Gram-negative bacteria suggests some marked activity, particularly against Bacillus subtilis . This indicates that compounds within this family may possess significant biological properties, which could be attributed to their physical and chemical characteristics.

Scientific Research Applications

Hepatitis C Virus (HCV) Inhibitors

  • Hepatitis C Virus RNA-dependent RNA Polymerase Inhibitors

    A class of compounds including 1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone has been found to inhibit HCV polymerase enzymatic activity. These inhibitors have shown the ability to inhibit the replication of the subgenomic HCV replicon in Huh-7 cells, demonstrating their potential as antiviral agents (Tedesco et al., 2006).

  • Synthesis and Biological Activity Against HCV NS5B Polymerase

    The modification of the benzo rings of this compound class to heteroaromatic systems has been explored. These modifications aim to enhance the physicochemical properties and potency profile of these inhibitors, making them more effective against the Hepatitis C virus (Tedesco et al., 2009).

Antioxidant Properties in Lubricating Grease

  • Antioxidants Efficiency in Lubricating Greases: The antioxidant efficiency of compounds similar to 1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone has been investigated in lubricating greases. These studies focus on understanding how these compounds can contribute to the longevity and performance of lubricating materials (Hussein, Ismail, & El-Adly, 2016).

Antimicrobial Activity

  • Biological Activity Against Bacteria: Some derivatives of this chemical class have shown marked activity against bacteria such as Bacillus subtilis. These findings indicate their potential as antimicrobial agents, which could have significant applications in medical and environmental contexts (Zia-ur-Rehman et al., 2006).

properties

IUPAC Name

1-butyl-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxyquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-2-3-12-23-15-10-6-4-8-13(15)18(24)17(20(23)25)19-21-14-9-5-7-11-16(14)28(26,27)22-19/h4-11,24H,2-3,12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKPXUGRVIESOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20422280
Record name 1-butyl-3-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-4-hydroxyquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20422280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone

CAS RN

303776-83-2
Record name 1-butyl-3-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-4-hydroxyquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20422280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Reactant of Route 2
1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Reactant of Route 3
1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Reactant of Route 4
1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Reactant of Route 5
1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Reactant of Route 6
1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone

Citations

For This Compound
2
Citations
P Zhan, X Liu, ED Clercq - Current medicinal chemistry, 2008 - ingentaconnect.com
Benzo/heterothiadiazine dioxides have been identified as important fused heterocyclic systems possessing a broad spectrum of biological activities and potential pharmacological …
Number of citations: 37 www.ingentaconnect.com
DM Fitch, KA Evans, D Chai, KJ Duffy - Organic Letters, 2005 - ACS Publications
An efficient two-pot, asymmetric synthesis of benzothiadiazine-substituted tetramic acids is reported. Starting from commercially available α-amino acids or esters, reductive amination …
Number of citations: 41 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.